molecular formula C10H12O3 B8810287 1-(2,4-Dihydroxyphenyl)-2-methylpropan-1-one CAS No. 29048-54-2

1-(2,4-Dihydroxyphenyl)-2-methylpropan-1-one

Cat. No. B8810287
CAS RN: 29048-54-2
M. Wt: 180.20 g/mol
InChI Key: XMZKXYBXQCAUHQ-UHFFFAOYSA-N
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Description

1-(2,4-Dihydroxyphenyl)-2-methylpropan-1-one is a useful research compound. Its molecular formula is C10H12O3 and its molecular weight is 180.20 g/mol. The purity is usually 95%.
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properties

CAS RN

29048-54-2

Product Name

1-(2,4-Dihydroxyphenyl)-2-methylpropan-1-one

Molecular Formula

C10H12O3

Molecular Weight

180.20 g/mol

IUPAC Name

1-(2,4-dihydroxyphenyl)-2-methylpropan-1-one

InChI

InChI=1S/C10H12O3/c1-6(2)10(13)8-4-3-7(11)5-9(8)12/h3-6,11-12H,1-2H3

InChI Key

XMZKXYBXQCAUHQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)C1=C(C=C(C=C1)O)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Resorcinol (10.0 g, 91 mmol) and isobutyric acid (8.00 g, 1 eq.) were treated with BF3-etherate (68 mL, 6 eq.) and heated for 1.5 h to 90° C. After cooling the reaction mixture was carefully poured onto 500 mL of 10% aq. NaOAc solution, twofold extracted with AcOEt, washed with water, dried over sodium sulfate, and evaporated to dryness to leave 18.5 g of the title compound as light brown oil.
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10 g
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8 g
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500 mL
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Synthesis routes and methods II

Procedure details

Resorcinol (1 eq) was taken up in BF3.OEt2 (6 eq) and isobutyric acid (1 eq) added. The solution was heated for 1.5 hours at 90° C. than allowed to cool to room temperature. The solution was added drop wise to 10% NaOAc (aq) and allowed to stand for 4 hours, before being extracted in to EtOAc. The organic phases were combined and washed with sat. NaHCO3 (aq), then dried over magnesium sulfate, filtered and concentrated in vacuo to give 1-(2,4-dihydroxy-phenyl)-2-methyl-propan-1-one as a red oil which was used without additional purification
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Synthesis routes and methods III

Procedure details

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Synthesis routes and methods IV

Procedure details

Combine resorcinol (1010 g, 9.17 mol) in boron trifluoride etherate (1.9 L, 15.0 mol) and mechanically stir in a 12-L Morton flask at room temperature. Treat mixture with isobutyryl chloride (880 mL, 8.37 mol), neat, over a 3 hour period via addition funnel, then stir overnight at room temperature. Pour the cooled oil into ˜10 kg of cracked ice and extract twice with ethyl ether (5 L total). Wash organic layers with water, saturated sodium chloride solution, dry with magnesium sulfate, filter, and evaporate filtrate to provide the title compound (1636 g, quantitative yield) as a reddish oil. HPLC Rt=4.29 min; 1H NMR (CDCl3) δ 13.03 (s, 1H), 7.69 (d, J=12.0 Hz, 1H), 6.4 (m, 2H), 3.51 (hept, J=8.0 Hz, 1H), 1.23 (d, J=8.0 Hz, 6H).
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1010 g
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1.9 L
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12-L
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880 mL
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10 kg
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